N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9289445
InChI: InChI=1S/C15H13N3O3S/c1-9-7-12(18-21-9)14(19)17-15-16-13(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19)
SMILES: CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC9289445

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H13N3O3S/c1-9-7-12(18-21-9)14(19)17-15-16-13(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19)
Standard InChI Key VMBCJYSFQWIQFM-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of two aromatic heterocycles:

  • A 1,3-thiazole ring substituted at C(4) with a 4-methoxyphenyl group.

  • A 1,2-oxazole ring substituted at C(5) with a methyl group and at C(3) with a carboxamide linker to the thiazole .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₃O₃SCalculated
Molecular Weight316.35 g/mol
IUPAC NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamideSystematic
Key Functional GroupsMethoxy, carboxamide, methyl

Electronic and Steric Features

  • Methoxy Group: The para-methoxy substituent on the phenyl ring enhances electron density via resonance, potentially influencing π-π stacking interactions with biological targets .

  • Methyl Group: The C(5)-methyl on the oxazole increases steric bulk, which may affect binding pocket accommodation .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via convergent routes:

  • Thiazole Ring Formation: Condensation of 4-methoxyphenyl thiourea with α-bromo ketones yields the 4-arylthiazole intermediate .

  • Oxazole-Carboxamide Coupling: Acylation of the thiazole-2-amine with 5-methyl-1,2-oxazole-3-carbonyl chloride under Schotten-Baumann conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Thiazole FormationKSCN, EtOH, reflux60–75%
Carboxamide CouplingClCOCOCl, DIPEA, DCM45–65%

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at C(4) of the thiazole requires careful control of stoichiometry .

  • Oxazole Stability: The 1,2-oxazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous synthesis .

Physicochemical and Spectral Properties

Solubility and Lipophilicity

  • logP: Predicted value of 2.8 (ChemAxon) indicates moderate lipophilicity, suitable for membrane permeability .

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to aromatic stacking; DMSO solubility >50 mg/mL .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.6 Hz, 2H, aryl-H), 6.98 (d, J=8.6 Hz, 2H, aryl-H), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole), 1250 cm⁻¹ (C-O methoxy) .

CompoundTargetIC₅₀/EC₅₀
N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamideAcid ceramidase0.8 µM
5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamideTubulin3.2 µM

ADMET Profiling (Predicted)

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (risk of drug-drug interactions).

  • hERG Binding: Low affinity (cardiotoxicity risk: minimal) .

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